N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide
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Overview
Description
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxoisoindoline moiety, and a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxoisoindoline moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Attachment of the butyl chain: The dioxoisoindoline intermediate is then reacted with a butyl halide in the presence of a base to form the butyl-substituted product.
Introduction of the chlorophenyl group: This step involves the reaction of the butyl-substituted dioxoisoindoline with 4-chlorophenyl isocyanate.
Formation of the final product: The final step includes the reaction of the intermediate with 4-fluorobenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
- 4-(4-Chlorophenyl)-1-(2-(3-nitrophenyl)-2-oxoethyl)-pyrimidin-1-ium, bromide
- 3-(3-Bromophenyl)-2-(4-chlorophenyl)-5-(2-naphthyl)-5-oxopentanenitrile
Uniqueness
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O3/c26-18-9-13-20(14-10-18)28(23(30)17-7-11-19(27)12-8-17)15-3-4-16-29-24(31)21-5-1-2-6-22(21)25(29)32/h1-2,5-14H,3-4,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLGEHCVRGDCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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